

# FT-1518: A Technical Overview of a Novel mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FT-1518   |           |
| Cat. No.:            | B15621299 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

FT-1518 is a next-generation, orally bioavailable small molecule that acts as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). Developed by FTG Bio, this compound distinguishes itself by targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) while strategically avoiding the phosphatidylinositol 3-kinase (PI3K) pathway.[1] This dual-targeting mechanism suggests potential for enhanced efficacy and a wider therapeutic window compared to earlier generation mTOR inhibitors. Preclinical data indicates that FT-1518 possesses a promising anti-tumor profile, a favorable absorption, distribution, metabolism, and excretion (ADME) profile, and advantageous pharmacokinetic properties.

## **Core Compound Details**



| Property             | Value                                                                                                  | Source                |
|----------------------|--------------------------------------------------------------------------------------------------------|-----------------------|
| Chemical Name        | 5-(2-(8-Oxa-3-<br>azabicyclo[3.2.1]octan-3-yl)-9-<br>(pentan-3-yl)-9H-purin-6-<br>yl)pyrimidin-2-amine | Patent WO2018178944A1 |
| Mechanism of Action  | Selective inhibitor of mTORC1 and mTORC2                                                               | FTG Bio               |
| Oral Bioavailability | Yes                                                                                                    | Mita et al., 2017     |

## **Quantitative In Vitro Efficacy**

**FT-1518** has demonstrated inhibitory activity against cancer cell lines in the low nanomolar range. Specific half-maximal inhibitory concentration (IC50) values from available documentation are presented below.

| Cell Line       | Cancer Type   | IC50 (μM) | Source                   |
|-----------------|---------------|-----------|--------------------------|
| MCF-7           | Breast Cancer | 246       | Patent<br>WO2018178944A1 |
| Colon Carcinoma | Colon Cancer  | 63        | Patent<br>WO2018178944A1 |

#### **Preclinical In Vivo Studies**

In preclinical xenograft models, **FT-1518** has shown dose-dependent inhibition of tumor growth. While specific quantitative data on tumor growth inhibition percentages are not publicly available, studies have highlighted its superior performance compared to earlier mTOR inhibitors (rapalogs).

# **Mechanism of Action and Signaling Pathway**

**FT-1518** exerts its anti-tumor effects by inhibiting the kinase activity of both mTORC1 and mTORC2. This leads to the downregulation of key downstream signaling pathways involved in cell growth, proliferation, and survival. A key differentiating feature of **FT-1518** is its selectivity



for mTOR over the PI3K pathway, which is anticipated to reduce certain toxicities associated with broader-acting inhibitors. The inhibition of mTORC1 and mTORC2 by **FT-1518** results in the reduced phosphorylation of downstream effectors, including Akt at the S473 residue (a substrate of mTORC2) and S6 ribosomal protein (a downstream target of mTORC1).





Click to download full resolution via product page

Caption: Simplified signaling pathway of FT-1518.

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **FT-1518** are not yet publicly available in peer-reviewed literature. However, based on standard methodologies for the assessment of mTOR inhibitors, the following outlines the likely experimental workflows.

### In Vitro Cell Proliferation Assay (General Protocol)

This protocol describes a general method for assessing the effect of a compound on cancer cell proliferation.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.bio.org [go.bio.org]
- To cite this document: BenchChem. [FT-1518: A Technical Overview of a Novel mTORC1/mTORC2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621299#what-is-ft-1518-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com